molecular formula C13H20BrN3O2 B1443787 ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate CAS No. 1384950-11-1

ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate

Cat. No.: B1443787
CAS No.: 1384950-11-1
M. Wt: 330.22 g/mol
InChI Key: CPZDUOCIZDPACN-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom and a methyl group, which is further connected to a piperidine ring via a carboxylate ester linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The synthesized pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The brominated pyrazole is then reacted with ethyl piperidine-4-carboxylate under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or alkoxide in the presence of a suitable solvent (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions (e.g., HCl, NaOH).

Major Products Formed

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Hydrolysis: Piperidine-4-carboxylic acid and corresponding alcohol.

Scientific Research Applications

Ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

    Chemical Biology: It serves as a probe for investigating biological pathways and mechanisms of action of bioactive molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Ethyl 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]piperidine-4-carboxylate can be compared with other pyrazole derivatives, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    4-Bromo-1H-pyrazole: Used as a starting material for the synthesis of various pharmaceutical compounds.

    1-Methyl-3-phenyl-5-pyrazolone: Exhibits analgesic and antipyretic activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 1-[(4-bromo-1-methylpyrazol-3-yl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2/c1-3-19-13(18)10-4-6-17(7-5-10)9-12-11(14)8-16(2)15-12/h8,10H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZDUOCIZDPACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=NN(C=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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